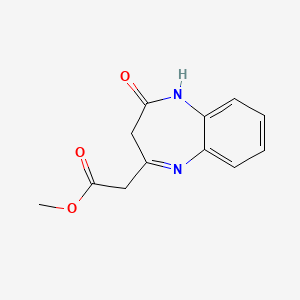![molecular formula C11H10ClN3OS B5708250 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTA belongs to the class of thiadiazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis Methods
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized through various methods. For instance, Yu et al. (2014) described the synthesis of these compounds using carbodiimide condensation catalysis, which is a convenient and fast method (Yu et al., 2014). Another approach was reported by Shukla et al. (2012), focusing on the synthesis of BPTES analogs, potent glutaminase inhibitors, using thiadiazole derivatives (Shukla et al., 2012).
Crystal Structures
The structural properties of this compound derivatives have also been explored. Boechat et al. (2011) studied the structures of compounds containing this moiety, highlighting the ‘V’ shape of the molecules and the intermolecular interactions that contribute to their crystal formation (Boechat et al., 2011).
Anticancer Properties
A significant area of research for these compounds is their potential anticancer properties. For example, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, showing potent results (Abu-Melha, 2021). Similarly, Çevik et al. (2020) synthesized new derivatives and investigated their anticancer activities, with some compounds showing promising cytotoxic activity (Çevik et al., 2020).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of these compounds are another area of interest. Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed good antiviral and antibacterial activities (Tang et al., 2019).
Antioxidant Properties
Additionally, the antioxidant properties of these compounds have been explored. Lelyukh et al. (2021) synthesized 1,3,4-thiadiazole derivatives and evaluated their antioxidant activity, finding some compounds with significant radical scavenging abilities (Lelyukh et al., 2021).
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7(16)13-11-15-14-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUAZZFOYHGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)



![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)